3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride is a chemical compound with the molecular formula and a molecular weight of 286.63 g/mol. It is a derivative of piperazine, a heterocyclic organic compound characterized by two nitrogen atoms in a six-membered ring structure. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and medicinal chemistry due to its potential interactions with biological systems .
The compound is classified under piperazine derivatives and is often investigated for its biochemical properties, which include binding to specific receptors and enzymes, thus influencing various biological pathways. It is commonly sourced from chemical suppliers and used as a building block in the synthesis of more complex organic molecules.
The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride typically involves the reaction between 3-methylpiperazine and pyridine-2-carbaldehyde. This reaction is generally performed in an appropriate solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
In industrial applications, continuous flow processes may be employed to enhance yield and purity, utilizing automated systems for precise control over reaction parameters such as temperature and pressure.
The molecular structure of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride can be represented as follows:
This compound features a piperazine ring substituted with a methyl group at one nitrogen atom and a pyridinylmethyl group at another position, contributing to its unique chemical properties .
3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride can undergo several types of chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions .
The mechanism of action for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride involves its interactions with biological receptors or enzymes. The compound binds to specific sites on these biomolecules, modulating their activity, which can lead to either activation or inhibition of various biological pathways. This property makes it a valuable tool in pharmacological studies aimed at understanding receptor dynamics and enzyme functions .
These properties are crucial for determining the handling, storage, and application methods for this compound in laboratory settings .
3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride has several important applications:
The synthesis of 3-methyl-1-(pyridin-2-ylmethyl)piperazine core relies heavily on nucleophilic substitution reactions, leveraging the differential reactivity between piperazine nitrogen atoms and halogenated pyridine precursors. Two principal pathways dominate the literature:
Direct Alkylation Approach: Monoprotected piperazine derivatives undergo selective N-alkylation with 2-(chloromethyl)pyridine or its bromomethyl analogue. This reaction typically employs polar aprotic solvents (DMF, acetonitrile) with inorganic bases (potassium carbonate, sodium bicarbonate) at elevated temperatures (60-80°C), achieving yields of 70-85%. Catalytic iodide (KI) is often added to facilitate halogen exchange, enhancing reaction kinetics in chloromethyl derivatives [6] [10].
Reductive Amination Pathway: For improved regioselectivity, the condensation of 2-pyridinecarboxaldehyde with 2-methylpiperazine followed by in situ reduction provides an alternative route. Sodium triacetoxyborohydride (STAB) in dichloromethane or 1,2-dichloroethane at ambient temperature achieves superior chemoselectivity (>90%) for the desired tertiary amine, minimizing N,N-dialkylation byproducts. This method proves particularly advantageous when handling unsymmetrical piperazines with chiral methyl substituents [9] [10].
Table 1: Solvent and Base Optimization in Nucleophilic Substitution Routes
Method | Optimal Solvent | Base/Catalyst | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|---|
Direct Alkylation | Anhydrous DMF | K₂CO₃ + KI (cat.) | 80°C | 70-78% | Simplified workup |
Reductive Amination | DCM | STAB (1.2 eq.) | 25°C | 85-92% | Regioselectivity control |
Microwave-Assisted Alkylation | Ethanol | DIPEA | 100°C (MW) | 88% | Reaction time < 30 minutes |
Recent innovations include microwave-assisted protocols where reactions in ethanol with diisopropylethylamine (DIPEA) reach completion within 30 minutes at 100°C, enhancing throughput while suppressing thermal degradation pathways common in traditional heating methods [4].
Conversion of the lipophilic free base to its water-soluble trihydrochloride salt demands precise control over stoichiometry, solvent selection, and crystallization kinetics. Critical parameters include:
Acid Stoichiometry: Rigorous titration studies confirm that 3.0-3.2 equivalents of hydrochloric acid achieve complete protonation without inducing decomposition. Excess acid (>3.5 eq.) promotes hygroscopicity and decreases crystallinity, while substoichiometric addition (<2.8 eq.) yields mixed hydrochloride salts with inconsistent solubility profiles. Isothermal titration calorimetry (ITC) validates the protonation sequence: pyridine nitrogen > tertiary piperazine N > secondary piperazine N [2] [3].
Solvent Engineering: Anhydrous conditions are paramount to prevent hydrate formation. Optimal systems utilize isopropanol/conc. HCl (for acid addition) followed by anti-solvent crystallization with diethyl ether or methyl tert-butyl ether (MTBE). Ethanol/water mixtures (4:1 v/v) enable recovery of high-purity crystals (>95% by HPLC) via cooling crystallization (0-5°C). Acetonitrile, while effective for crystal morphology control, often entraps residual solvent above ICH limits [5] [10].
Crystallization Dynamics: Seeded cooling crystallization from IPA/MTBE produces the most thermodynamically stable polymorph (Form I). Crystal habit modifiers like hexadecyltrimethylammonium bromide (CTAB) (0.5-1.0% w/w) yield needles with superior flow properties compared to conventional prisms, facilitating downstream processing [2].
Table 2: Trihydrochloride Salt Crystallization Conditions and Outcomes
Solvent System | HCl (equiv.) | Crystallization Method | Purity (HPLC) | Crystal Habit | Residual Solvent (ppm) |
---|---|---|---|---|---|
Isopropanol/MTBE | 3.1 | Seeded cooling | 98.5% | Needles | <500 (IPA) |
Ethanol/Water (4:1) | 3.0 | Anti-solvent addition | 95.2% | Prisms | <3000 (EtOH) |
Acetonitrile/Diethyl ether | 3.2 | Evaporative crystallization | 97.8% | Rosettes | 8200 (MeCN) |
The chiral center at the 3-methyl position of the piperazine ring necessitates enantioselective synthesis for applications requiring stereochemical purity. Three advanced methodologies have emerged:
Asymmetric Hydrogenation: Prochiral enamide intermediates derived from pyrazine-2-carboxylates undergo hydrogenation using DuPhos-type Rh(I) catalysts (e.g., (R,R)-Et-DuPhos-Rh(COD)OTf) in methanol at 50 psi H₂. This delivers (R)-3-methylpiperazines with 90-95% ee, though subsequent N-alkylation risks racemization under basic conditions [4].
Chiral Resolution: Diastereomeric salt formation with L-(+)-tartaric acid or D-(-)-di-p-toluoyl tartaric acid (DPTTA) in ethanol resolves racemic free bases. The (R)-enantiomer preferentially crystallizes as its DPTTA salt (de >98% after two recrystallizations), with free base liberation achieving pharma-grade enantiopurity (ee >99.5%) .
Enzymatic Desymmetrization: Lipase-catalyzed (CAL-B, PS-IM) kinetic resolution of meso-piperazine derivatives through enantioselective ester hydrolysis or acylation provides access to both (R)- and (S)-isomers. Immobilized Pseudomonas cepacia lipase (PS-IM) in TBME with vinyl acetate achieves 48% conversion and 99% ee for the (S)-acetate ester, though scalability remains challenging [4].
Critical Insight: The pyridine nitrogen’s Lewis basicity complicates chiral induction during alkylation. In situ protonation with chiral phosphoric acids (e.g., TRIP) prior to nucleophilic substitution enhances enantioselectivity by blocking non-productive binding modes, elevating ee from 40% to 88% in model systems [9].
Sustainable manufacturing of 3-methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride incorporates four key principles: atom economy, energy reduction, waste minimization, and benign solvents.
Solvent Substitution: Replacement of DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF in N-alkylation reduces genotoxic impurity risk. These solvents enable efficient recycling (>85% recovery) via distillation and exhibit favorable environmental profiles (low aquatic toxicity, rapid biodegradation) [4] [6].
Catalytic Halogen Reduction: Traditional SnAr reactions use stoichiometric halopyridines, generating bromide waste. Recent protocols employ catalytic NaBr (10 mol%) with in situ bromination using H₂O₂/HBr, effectively reducing E-factor by 35% while maintaining >90% yield [4].
Continuous Processing: Tubular reactors with static mixers enable telescoped synthesis: reductive amination → acidification → salt crystallization. Residence times under 10 minutes at 100°C suppress degradation, while integrated membrane filtration isolates the trihydrochloride with minimal solvent displacement. This approach reduces energy consumption by 60% versus batch processing [4] [9].
Waste Valorization: Mother liquors from chiral resolutions contain valuable enantiomers. Dynamic kinetic resolution using Shvo’s catalyst (hydroxycyclopentadienyl Ru complex) racemizes the unwanted isomer at 80°C, enabling >95% overall yield from racemate – a significant improvement over single-pass resolutions (max 50% theoretical yield) .
Scale-Up Metrics: Pilot-scale runs (50 kg input) confirm that integrated green approaches decrease process mass intensity (PMI) from 120 to 45 kg/kg, primarily through solvent reduction and catalytic recycling. Lifecycle assessment (LCA) reveals a 40% reduction in carbon footprint versus legacy processes [6] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0